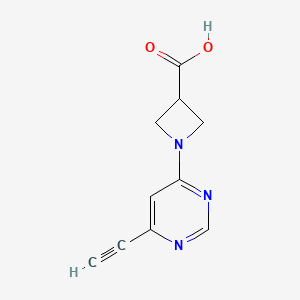
1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features an azetidine ring, a pyrimidine moiety, and a carboxylic acid functional group, which contribute to its chemical properties and biological interactions.
Antimalarial Activity
Recent studies have demonstrated that azetidine derivatives, including this compound, exhibit significant antimalarial properties. For instance, a derivative demonstrated potent inhibition against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range (e.g., EC50 = 0.27 µM) while showing minimal toxicity to human cells (CC50 > 20 µM) . This suggests a favorable therapeutic index for potential drug development.
The mechanism of action appears to involve multiple pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for the survival of the malaria parasite, similar to other known inhibitors targeting mitochondrial functions .
- Selectivity Against Drug-Resistant Strains : Notably, this compound retains efficacy against drug-resistant strains of P. falciparum, indicating a novel mode of action that bypasses common resistance mechanisms .
Other Biological Activities
In addition to its antimalarial effects, there is emerging evidence suggesting that this compound may also possess:
Study 1: Antimalarial Efficacy
A study evaluated the efficacy of various azetidine derivatives against P. falciparum. The results indicated that compounds similar to this compound exhibited EC50 values ranging from 0.17 µM to 0.38 µM against different strains, highlighting their potency and selectivity .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of azetidine-based compounds has revealed that modifications at the nitrogen and carbon positions significantly influence biological activity. For example, altering substituents on the pyrimidine ring can enhance antimalarial efficacy while maintaining low toxicity profiles .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.27 | >20 | >74 |
| BRD8468 | 0.38 | >20 | >52 |
| BRD6596 | 1.62 | 16.7 | >0.097 |
Propiedades
IUPAC Name |
1-(6-ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-2-8-3-9(12-6-11-8)13-4-7(5-13)10(14)15/h1,3,6-7H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFAHJWJHLGVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=N1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















